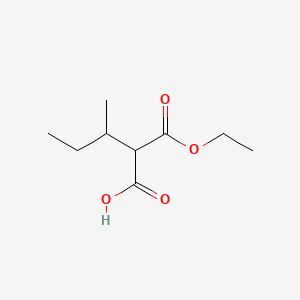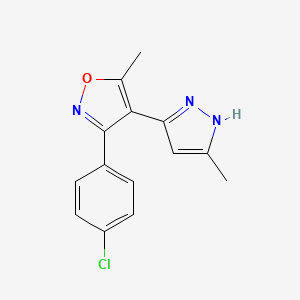
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group, a 5-methyl group, and a 5-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole typically involves the reaction of 3-substituted isoxazole-5-carbaldehydes with 4-chlorophenyl hydrazine under microwave irradiation. This reaction is carried out over a solid support such as SiO2 at 70°C under solvent-free conditions, yielding the desired product in high yields within 8-12 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Known for their wide range of biological activities, including anti-malarial and anti-inflammatory properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Propiedades
Número CAS |
914287-50-6 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(17-16-8)13-9(2)19-18-14(13)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
LOLRZGAVUKHUPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


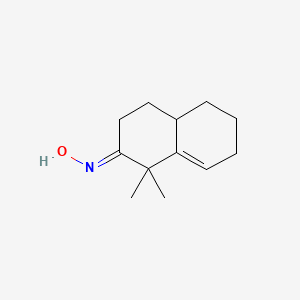

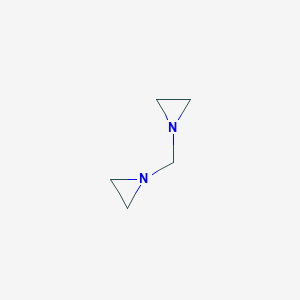
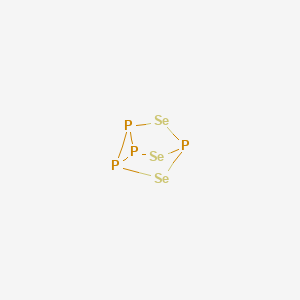
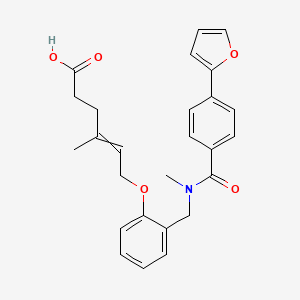
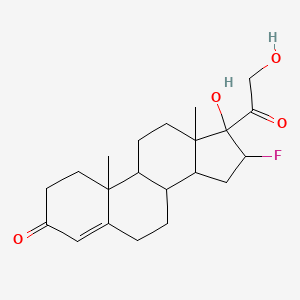
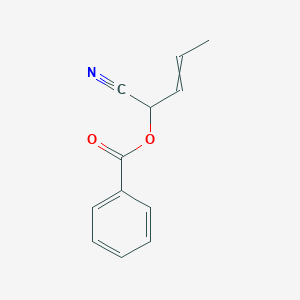

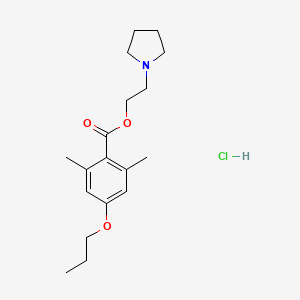
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
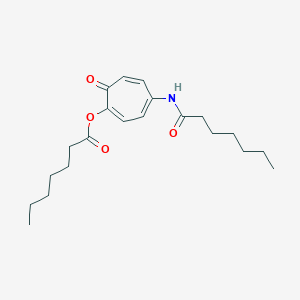
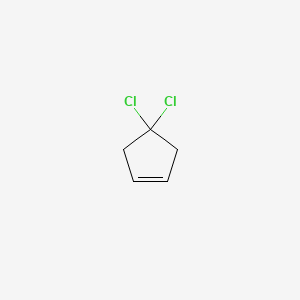
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
